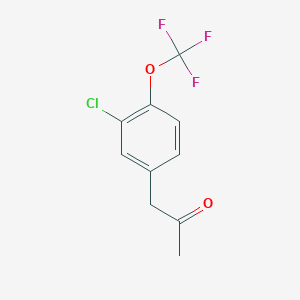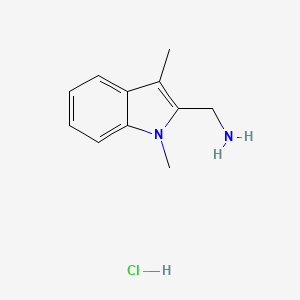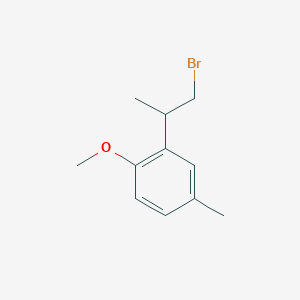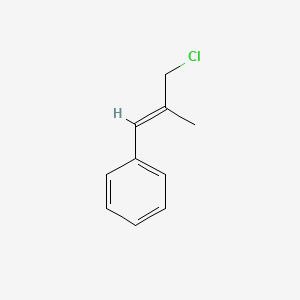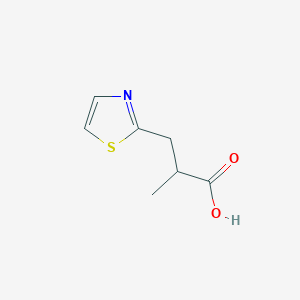
3-(4-Methylthiophen-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylthiophen-2-yl)butanoic acid is a chemical compound with the molecular formula C9H12O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-(4-Methylthiophen-2-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylthiophen-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase and monoamine oxidase.
Medicine: Research suggests it may have neuroprotective, anti-inflammatory, and antioxidant properties, making it a candidate for treating neurodegenerative diseases.
Industry: It is used in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methylthiophen-2-yl)butanoic acid involves the inhibition of specific enzymes. It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it inhibits monoamine oxidase, resulting in elevated levels of neurotransmitters like dopamine and serotonin, which can enhance mood and behavior. These effects suggest that the compound impacts the cholinergic and monoaminergic systems, which are involved in various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Methylthiophen-2-yl)butanoic acid: A closely related compound with similar properties.
2-Amino-4-(3-methylthiophen-2-yl)butanoic acid: Another derivative with potential biological activity.
Uniqueness
3-(4-Methylthiophen-2-yl)butanoic acid stands out due to its specific inhibitory effects on acetylcholinesterase and monoamine oxidase. Its unique structure allows it to interact with these enzymes effectively, making it a valuable compound for research in neurodegenerative diseases and mood disorders.
Eigenschaften
Molekularformel |
C9H12O2S |
|---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
3-(4-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6-3-8(12-5-6)7(2)4-9(10)11/h3,5,7H,4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
SKUFFPNOWSCMKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1)C(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


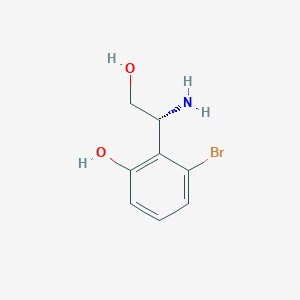

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
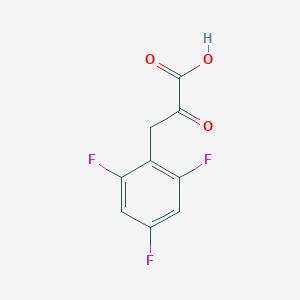
![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
